(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate

Description

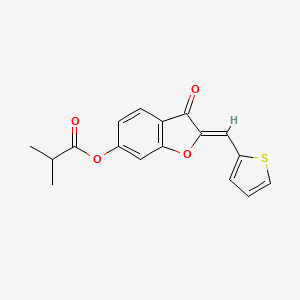

This compound belongs to the aurone family, characterized by a benzofuran core substituted with a thiophene-derived methylene group at the C2 position and an isobutyrate ester at C4. Aurones are known for their biological activities, including antitumor and antimicrobial properties. The (Z)-configuration of the methylene group is critical for its stereoelectronic interactions with biological targets .

Properties

IUPAC Name |

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4S/c1-10(2)17(19)20-11-5-6-13-14(8-11)21-15(16(13)18)9-12-4-3-7-22-12/h3-10H,1-2H3/b15-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIIIWWMMLMPKG-DHDCSXOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate typically involves the condensation of a benzofuran derivative with a thiophene aldehyde under basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the thiophene and benzofuran rings. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

The compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It can be used in the design of new drugs with anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for use in optoelectronic devices.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the benzofuran core can engage in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Substituent Variations in the Benzofuran Core

The target compound’s structural analogs differ primarily in substituents at C2 (methylene group) and C6 (ester group). Key examples include:

*Calculated based on molecular formula.

Key Observations :

- Thiophene vs.

- Ester Group Impact : The isobutyrate group in the target compound may enhance lipophilicity compared to the polar 3,4-dimethoxybenzoate in , influencing membrane permeability and bioavailability.

Biological Activity

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core linked to a thiophene moiety and an isobutyrate group. The structural formula can be represented as follows:

Key Structural Components

- Benzofuran Core : Known for its diverse biological activities.

- Thiophene Ring : Imparts unique electronic properties and enhances biological interactions.

- Isobutyrate Group : Potentially influences solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has been investigated for its ability to inhibit the Werner syndrome ATP-dependent helicase (WRN), which is implicated in microsatellite instability (MSI) cancers. The inhibition of WRN can lead to increased DNA damage and apoptotic cell death in cancer cells.

- Inhibition of WRN : The compound has been shown to bind effectively to WRN, disrupting its helicase activity.

- Induction of Apoptosis : Cellular assays indicate that treatment with this compound leads to significant apoptotic cell death in MSI cancer cell lines.

- DNA Damage : The compound induces DNA double-strand breaks, further contributing to its anticancer efficacy.

Comparative Studies

A comparative analysis with other similar compounds reveals that this compound exhibits superior activity against specific cancer cell lines, particularly those resistant to traditional therapies.

| Compound | Target | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | WRN | 1.5 | Potent inhibitor |

| Mitoxantrone | Topoisomerase II | 5.0 | Standard reference |

| BE 10988 | Topoisomerase II | 4.0 | Natural analog |

Case Study 1: MSI Cancer Cell Lines

In a recent study published in Cancer Research, the compound was tested on several MSI cancer cell lines. The results demonstrated a remarkable decrease in cell viability at concentrations as low as 1 µM, indicating its potent anticancer properties.

Case Study 2: Toxicity Assessment

A toxicity assessment conducted on normal human fibroblast cells showed that the compound exhibited minimal cytotoxicity compared to its significant effects on cancerous cells, suggesting a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.